molecular formula C12H16ClNO2 B8038496 4-Piperidin-2-ylbenzoic acid hydrochloride

4-Piperidin-2-ylbenzoic acid hydrochloride

Cat. No.: B8038496
M. Wt: 241.71 g/mol
InChI Key: TXADHZPCGQZVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-2-ylbenzoic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzoic acid, a simple aromatic carboxylic acid. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-2-ylbenzoic acid hydrochloride typically involves the reaction of piperidine with benzoic acid derivatives under specific conditions. One common method includes the use of acid-mediated alkyne functionalization followed by enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt-based catalysts, can facilitate the hydrogenation process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-2-ylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce piperidine alcohols or amines.

Scientific Research Applications

4-Piperidin-2-ylbenzoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Piperidin-2-ylbenzoic acid hydrochloride involves its role as a linker in bifunctional protein degraders. These degraders work by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Uniqueness

4-Piperidin-2-ylbenzoic acid hydrochloride is unique due to its specific structure, which allows it to function effectively as a semi-flexible linker in the development of bifunctional protein degraders. This property distinguishes it from other similar compounds that may not possess the same degree of flexibility or efficacy in targeted protein degradation .

Properties

IUPAC Name

4-piperidin-2-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADHZPCGQZVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.